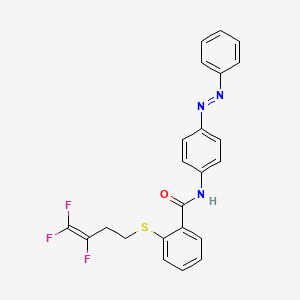
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide, also known as PTB, is a compound that has been extensively studied for its potential applications in scientific research. PTB is a derivative of the compound 2-mercaptobenzamide and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- N-substituted sulfanilamide derivatives, including structures related to N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide, have been synthesized and characterized using various spectroscopic methods. Single crystal X-ray diffraction determined their crystal structures, revealing distinct molecular conformations and hydrogen bond network properties. These derivatives exhibit specific thermal properties and melting points, indicating their potential for varied applications in material science (Lahtinen et al., 2014).
Material Science and Polymer Research
- Research into aromatic diamines substituted with trifluoromethyl groups, similar in structure to this compound, led to the synthesis of polyimides with good solubility in strong organic solvents. These polyimides possess high glass-transition temperatures and thermal stability, indicating their potential use in high-performance material applications (Liu et al., 2002).
Biomedical Applications
- Benzamide derivatives, which share structural similarities with this compound, have been synthesized and tested for their anti-pathogenic activity. These compounds showed significant activity against bacterial strains known for biofilm formation, suggesting potential as novel antimicrobial agents (Limban et al., 2011).
Propiedades
IUPAC Name |
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS/c24-20(22(25)26)14-15-31-21-9-5-4-8-19(21)23(30)27-16-10-12-18(13-11-16)29-28-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSTVTMRGBDZDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040684 |
Source


|
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339020-02-9 |
Source


|
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)

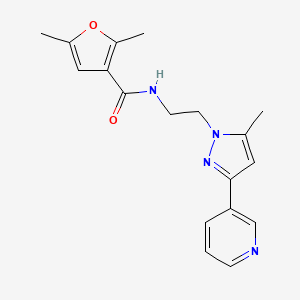

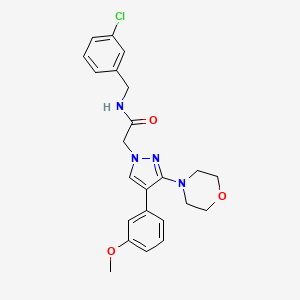
![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)
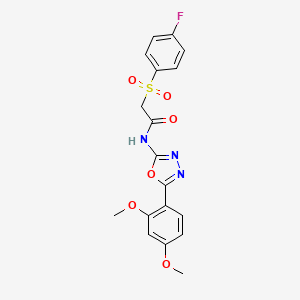
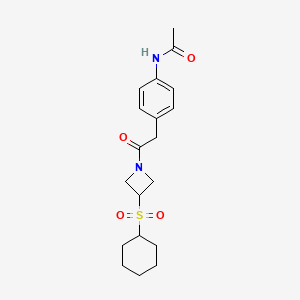
![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)
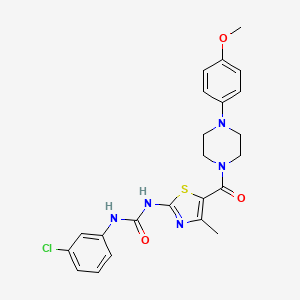
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)